molecular formula C8H16N2O2 B8762018 Ethyl (3S)-3-methylpiperazine-1-carboxylate CAS No. 612493-91-1

Ethyl (3S)-3-methylpiperazine-1-carboxylate

Cat. No.: B8762018
CAS No.: 612493-91-1
M. Wt: 172.22 g/mol
InChI Key: BCRCNSBMXWWOJT-ZETCQYMHSA-N
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Description

Ethyl (3S)-3-methylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

612493-91-1

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl (3S)-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C8H16N2O2/c1-3-12-8(11)10-5-4-9-7(2)6-10/h7,9H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

BCRCNSBMXWWOJT-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)N1CCN[C@H](C1)C

Canonical SMILES

CCOC(=O)N1CCNC(C1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-methylpiperazine (1 g) in MeOH (12 ml) was added AcOH (1.8 ml). The mixture was cooled down to 0° C., ethyl chloroformate (0.95 ml) was added over a 60 min period. The mixture was allowed to warm to RT and was stirred overnight. Water was added and MeOH was evaporated off. The residue was extracted with toluene and the org. layers were washed with water. The combined aq. layers were basified to pH 14 with an aq. NaOH (2 M) solution and extracted with toluene. The combined org. layers were washed with brine, dried over Na2SO4 and evaporated off to give 936 mg of the desired compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-methylpiperazine (10.0 g) in MeOH (120 mL), H2O (40 mL) and AcOH was added at −5° C. dropwise during 25 min ethyl chloroformate (10 mL) and the reaction mixture was stirred overnight at RT. Then, H2O (100 mL) was added and the MeOH evaporated in vacuo. The aq. phase was diluted with toluene (70 mL), the layers were separated and the org. layer was washed with water (50 mL). The aq. phase was then basified with NaOH (2M, 80 mL) and extracted with toluene (100 mL). The combined org. phases were washed with brine (50 mL), dried over MgSO4 and evaporated in vacuo to give the desired compound (8.5 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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